N-(2,4-dimethylphenyl)-3-methylbenzamide
Description
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-11-5-4-6-14(10-11)16(18)17-15-8-7-12(2)9-13(15)3/h4-10H,1-3H3,(H,17,18) |
InChI Key |
ULCHWXGDMMMMPC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)C)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Research
N-(2,4-dimethylphenyl)-3-methylbenzamide has been investigated for its potential as an anticancer agent. In a study aimed at enhancing the potency of certain compounds, derivatives of this amide were synthesized and tested against cancer cell lines. The results indicated that modifications to the structure can significantly increase efficacy. For instance, one derivative showed over 25-fold improvement in potency compared to its parent compound MX69, targeting proteins like MDM2 and XIAP which are crucial in cancer cell survival .
Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are essential for determining the viability of this compound as a therapeutic agent. The findings suggest that while some derivatives exhibit promising biological activity, their pharmacokinetic profiles may limit their clinical applicability .
Analytical Chemistry Applications
High-Performance Liquid Chromatography (HPLC)
this compound can be effectively separated and analyzed using HPLC techniques. A specific reverse-phase HPLC method has been developed for its analysis, employing a mobile phase of acetonitrile and water with phosphoric acid. This method allows for the detection and quantification of the compound in complex mixtures, making it valuable for quality control in pharmaceutical formulations .
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid |
| Column Type | Newcrom R1 HPLC |
| Particle Size | 3 µm |
| Application | Pharmacokinetics |
Case Study 1: Anticancer Efficacy
In a recent study focusing on the modification of benzamide derivatives, this compound was evaluated for its cytotoxic effects on breast cancer cells. The study demonstrated that certain structural modifications led to enhanced apoptosis in cancer cells compared to unmodified compounds .
Case Study 2: Analytical Method Development
Another research effort involved developing an HPLC method for analyzing this compound in pharmaceutical preparations. The method was validated for specificity, linearity, accuracy, and precision, proving effective for routine quality control .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Crystallographic Properties
The position of substituents on the benzamide and aniline rings significantly affects molecular conformation and intermolecular interactions. For example:
- N-(2,6-Dimethylphenyl)-3-methylbenzamide (): A positional isomer of the target compound, with methyl groups at positions 2 and 6 on the aniline ring. XRD analysis reveals a dihedral angle of 73.3° between the aromatic rings, compared to ~80° in N-(2,4-dimethylphenyl)-3-methylbenzamide. The antiperiplanar (anti) conformation of the amide group (N–H and C=O) is conserved, but steric hindrance from 2,6-dimethyl substitution reduces planarity, impacting packing efficiency .
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Incorporates a hydroxyl group in the amine substituent. This introduces hydrogen-bonding capabilities, enabling N,O-bidentate coordination in metal-catalyzed reactions. The crystal structure shows intramolecular O–H⋯O interactions absent in the target compound .
Table 1: Structural Comparison of Selected Benzamide Derivatives
| Compound Name | Substituents (Aniline Ring) | Substituents (Benzamide Ring) | Dihedral Angle (°) | Key Interactions |
|---|---|---|---|---|
| This compound | 2,4-dimethyl | 3-methyl | ~80 | N–H⋯O (intermolecular) |
| N-(2,6-Dimethylphenyl)-3-methylbenzamide | 2,6-dimethyl | 3-methyl | 73.3 | N–H⋯O (intermolecular) |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 2-hydroxy, 1,1-dimethyl | 3-methyl | 68.5 | O–H⋯O (intramolecular) |
Table 2: Functional and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| This compound | C₁₇H₁₉NO | 253.34 | 86–87* | Agrochemical precursors |
| Amitraz | C₁₉H₂₃N₃ | 293.41 | 86–87 | Acaricide |
| 4-Methoxy-N-(3-methylphenyl)benzamide | C₁₅H₁₅NO₂ | 241.29 | Not reported | Pharmaceutical research |
| N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | C₁₆H₁₁Cl₂N₃OS | 364.25 | Not reported | Antimicrobial agents |
*Predicted based on analog data ().
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,4-dimethylphenyl)-3-methylbenzamide, and how can reaction parameters be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves coupling 3-methylbenzoic acid derivatives with 2,4-dimethylaniline. Key steps include:
- Activation of the carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate amide bond formation .
- Solvent selection (e.g., DCM or THF) and temperature control (0–25°C) to minimize side reactions.
- Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Yield improvements (60–85%) are achievable by adjusting stoichiometry and reaction time .
Q. How can the crystal structure of this compound be resolved using X-ray crystallography?
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality (size > 0.1 mm, no twinning).
- Refinement Tools : Employ SHELXL for structure refinement, leveraging its robust algorithms for handling displacement parameters and hydrogen bonding networks . Validate geometry using PLATON (e.g., check for R-factor convergence < 5%) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Assign peaks based on substituent effects (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ at m/z 269).
- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1540 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be systematically addressed?
- Experimental Design :
- Standardize assays (e.g., broth microdilution for MIC values against S. aureus or E. coli).
- Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).
- Data Analysis : Use dose-response curves (IC50/EC50) and statistical validation (e.g., ANOVA, p < 0.05). Reproducibility across ≥3 independent trials is critical .
Q. What computational strategies predict the interaction of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450 or kinases).
- Pharmacophore Modeling : Identify critical moieties (amide group, methyl substituents) for target engagement .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
Q. How can degradation pathways and stability be analyzed under environmental stress conditions?
- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (H2O2).
- Analytical Tools :
- HPLC-MS : Identify degradation products (e.g., hydrolyzed amide forming carboxylic acid).
- TGA/DSC : Assess thermal stability (decomposition onset >200°C) .
Q. What crystallographic software tools beyond SHELX are suitable for analyzing polymorphism or co-crystals?
- WinGX : Integrate SHELX with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .
- Mercury (CCDC) : Analyze packing diagrams and void spaces for polymorph screening .
Data Contradiction Resolution
Q. How to resolve discrepancies in reported solubility data across solvents?
- Method : Conduct equilibrium solubility studies (shake-flask method) in PBS (pH 7.4), DMSO, and ethanol.
- Analysis : Compare with Hansen solubility parameters (δD, δP, δH) and use partial least squares (PLS) regression to model solvent effects .
Q. What validation criteria ensure structural accuracy in crystallographic studies?
- Checklist :
- R-Factors : R1 < 0.05 for high-resolution (<1.0 Å) data.
- ADP Validation : Anisotropic displacement parameters (ADPs) for non-H atoms.
- PLATON Alerts : Address outliers in bond lengths/angles and torsional angles .
Methodological Tables
| Parameter | Synthetic Optimization | Biological Assay |
|---|---|---|
| Reaction Temperature | 0–25°C (amide coupling) | 37°C (microbial growth) |
| Key Reagents | EDCI/DMAP, 2,4-dimethylaniline | Mueller-Hinton broth, DMSO |
| Analytical Tool | HPLC (C18 column, 254 nm) | Microplate reader (OD600 nm) |
| Computational Tool | Application | Reference |
|---|---|---|
| AutoDock Vina | Ligand-protein docking | |
| GROMACS | MD simulations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
